molecular formula C19H18ClNO4S B2800584 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one CAS No. 899214-85-8

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one

Cat. No. B2800584
CAS RN: 899214-85-8
M. Wt: 391.87
InChI Key: NOUCKMVFFNJDNG-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one” is a quinolinone derivative with a chlorobenzenesulfonyl group attached at the 3-position and an ethoxyethyl group at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a quinolinone core, a common structure in many biologically active compounds. The chlorobenzenesulfonyl group would add significant steric bulk and potentially influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorobenzenesulfonyl group could potentially be replaced with other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the chlorobenzenesulfonyl group could potentially increase the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that derivatives of dihydroquinolines, similar to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one, are synthesized and studied for their structural properties. For instance, the synthesis of 5R-3-hydroxy-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones from chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines has been explored, emphasizing the importance of steric structure and spectroscopic properties in these compounds (Ukrainets et al., 2008).

Antimicrobial Applications

Some derivatives of dihydroquinolines, which are structurally related to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one, have been studied for their antimicrobial properties. For example, new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives were synthesized and evaluated for their antimicrobial activities, offering potential insights into the use of similar compounds in antimicrobial research (El-zohry & Abd-Alla, 2007).

Pharmaceutical Chemistry

The field of pharmaceutical chemistry has explored the synthesis of various dihydroquinoline derivatives for potential drug development. For instance, the creation of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, which are structurally similar to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one, has been studied with a focus on their antibacterial activity, demonstrating the relevance of such compounds in the development of new pharmaceuticals (Glushkov et al., 1997).

Crystallography and Material Science

In the field of crystallography and material science, studies have been conducted on compounds structurally related to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one. These studies involve detailed crystal structure analysis, providing valuable insights into the molecular arrangements and interactions that could be relevant for material science applications (Baba et al., 2019).

Chemical Synthesis and Mechanistic Studies

Chemical synthesis and mechanistic studies of compounds structurally related to 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one have been a focus of research. These studies explore various synthetic routes and reactions, contributing to a better understanding of the chemical behavior and potential applications of these compounds (Taimr et al., 1991).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. For example, 4-chlorobenzenesulfonyl chloride, a potential precursor in the synthesis of this compound, is known to be corrosive and to cause severe skin burns and eye damage .

Future Directions

The study of novel quinolinone derivatives is a vibrant area of research, often driven by the search for new pharmaceuticals. Further studies could potentially explore the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-3-21-12-18(26(23,24)15-8-5-13(20)6-9-15)19(22)16-11-14(25-4-2)7-10-17(16)21/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUCKMVFFNJDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-ethyl-1,4-dihydroquinolin-4-one

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